Cas no 2104867-67-4 (rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol)

Technical Introduction: rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol is a chiral cyclohexanol derivative featuring a cyclopropyl substituent at the 2-position and a methyl group at the 1-position. This compound is of interest in synthetic organic chemistry due to its stereochemical complexity, which makes it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both cyclopropyl and methyl groups introduces steric and electronic effects that can influence reactivity and selectivity in subsequent transformations. Its racemic form allows for broad utility in exploratory synthesis, while enantiopure variants may be tailored for asymmetric applications. The structural features of this alcohol also lend potential for studying conformational dynamics and stereoselective reactions.
rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol structure
2104867-67-4 structure
Product name:rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol
CAS No:2104867-67-4
MF:C10H18O
MW:154.249323368073
CID:5565128
PubChem ID:165596609

rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol
    • 2104867-67-4
    • EN300-1635849
    • Inchi: 1S/C10H18O/c1-10(11)7-3-2-4-9(10)8-5-6-8/h8-9,11H,2-7H2,1H3/t9-,10+/m0/s1
    • InChI Key: ZBSVCDXYBASBGH-VHSXEESVSA-N
    • SMILES: O[C@]1(C)CCCC[C@H]1C1CC1

Computed Properties

  • Exact Mass: 154.135765193g/mol
  • Monoisotopic Mass: 154.135765193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 20.2Ų

rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1635849-2500mg
rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol
2104867-67-4
2500mg
$1791.0 2023-09-22
Enamine
EN300-1635849-1000mg
rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol
2104867-67-4
1000mg
$914.0 2023-09-22
Enamine
EN300-1635849-1.0g
rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol
2104867-67-4
1.0g
$1414.0 2023-07-10
Enamine
EN300-1635849-10000mg
rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol
2104867-67-4
10000mg
$3929.0 2023-09-22
Enamine
EN300-1635849-0.25g
rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol
2104867-67-4
0.25g
$1300.0 2023-07-10
Enamine
EN300-1635849-2.5g
rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol
2104867-67-4
2.5g
$2771.0 2023-07-10
Enamine
EN300-1635849-0.1g
rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol
2104867-67-4
0.1g
$1244.0 2023-07-10
Enamine
EN300-1635849-500mg
rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol
2104867-67-4
500mg
$877.0 2023-09-22
Enamine
EN300-1635849-0.05g
rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol
2104867-67-4
0.05g
$1188.0 2023-07-10
Enamine
EN300-1635849-10.0g
rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol
2104867-67-4
10.0g
$6082.0 2023-07-10

Additional information on rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol

Comprehensive Guide to rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol (CAS No. 2104867-67-4): Properties, Applications, and Market Insights

rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol (CAS No. 2104867-67-4) is a chiral cyclohexanol derivative with significant potential in pharmaceutical and fine chemical applications. This compound features a unique cyclopropyl substitution at the 2-position and a methyl group at the 1-position of the cyclohexane ring, making it a valuable intermediate for asymmetric synthesis. Researchers and industries are increasingly interested in this molecule due to its structural complexity and versatility in drug discovery.

The rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol structure combines a cyclohexane backbone with a cyclopropyl moiety, which is known to enhance metabolic stability in bioactive molecules. This property aligns with current trends in medicinal chemistry, where cyclopropyl-containing compounds are gaining attention for their ability to improve drug-like properties. The compound's CAS number, 2104867-67-4, serves as a unique identifier for researchers sourcing this material for their projects.

In pharmaceutical research, rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol has shown promise as a building block for potential therapeutic agents. The presence of both cyclopropyl and methyl groups on the cyclohexane ring creates opportunities for diverse derivatization, addressing current industry demands for novel scaffolds in drug development. Recent publications highlight its use in exploring new chiral auxiliaries and asymmetric catalysts, reflecting the growing importance of stereoselective synthesis in modern chemistry.

The synthesis of rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol typically involves multi-step organic transformations, with emphasis on controlling the stereochemistry at the chiral centers. Current methodologies focus on efficient routes that minimize waste and maximize yield, responding to the pharmaceutical industry's push for green chemistry practices. The compound's cyclopropyl group presents interesting synthetic challenges that have become a topic of discussion in recent organic chemistry forums and conferences.

From a commercial perspective, the demand for rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol is steadily increasing, particularly in the contract research organization (CRO) sector. Suppliers offering this compound with high purity and well-documented analytical data are seeing growing interest from pharmaceutical companies engaged in early-stage drug discovery. The market for such specialized intermediates is expected to expand as more researchers recognize the value of cyclopropyl-containing chiral building blocks in medicinal chemistry programs.

Analytical characterization of rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol typically includes comprehensive techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and purity. These analytical methods are crucial for researchers who need to verify the identity of this compound, especially when working with the separate enantiomers. The availability of detailed spectral data for CAS 2104867-67-4 has become an important consideration for purchasers in academic and industrial settings.

Storage and handling of rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol require standard laboratory precautions for organic compounds. While not classified as hazardous, proper storage conditions (typically cool and dry environments) help maintain the compound's stability over time. This practical aspect is frequently discussed in online chemistry communities, where researchers share best practices for working with chiral cyclohexanol derivatives.

The future outlook for rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol appears promising, with potential applications extending beyond pharmaceuticals into areas such as materials science and agrochemicals. The unique combination of cyclopropyl and cyclohexyl moieties in this molecule offers interesting possibilities for designing novel compounds with tailored properties. As research continues, we anticipate seeing more publications and patents featuring this versatile building block.

For researchers interested in rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol, it's important to source the compound from reputable suppliers who can provide comprehensive documentation, including certificates of analysis and safety data sheets. The growing importance of chiral purity in pharmaceutical intermediates makes proper characterization of this material essential for successful research outcomes. Many suppliers now offer custom synthesis options for CAS 2104867-67-4 to meet specific project requirements.

In conclusion, rac-(1R,2S)-2-cyclopropyl-1-methylcyclohexan-1-ol (CAS No. 2104867-67-4) represents an interesting case study in the evolving landscape of specialty chemicals. Its structural features, particularly the cyclopropyl substitution pattern, align with current trends in medicinal chemistry and materials science. As research into this compound progresses, we expect to see broader applications and improved synthetic methodologies that will make this chiral building block even more valuable to the scientific community.

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